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Compound of Interest

Compound Name: m-PEG6-Azide

Cat. No.: B609279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-PEG6-Azide is a discrete polyethylene glycol (PEG) derivative that plays a crucial role in the

development of advanced drug delivery systems. Its structure, featuring a methoxy-terminated

six-unit PEG chain and a terminal azide group, provides a unique combination of hydrophilicity,

biocompatibility, and versatility for bioconjugation. The PEG component enhances the solubility

and circulation half-life of conjugated molecules while reducing immunogenicity. The azide

functionality is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which

allow for the efficient and specific attachment of drug molecules, targeting ligands, or imaging

agents to various nanocarriers.

These application notes provide an overview of the use of m-PEG6-Azide in the formulation of

nanoparticles and micelles for targeted drug delivery. Detailed protocols for the synthesis,

functionalization, and characterization of these systems are provided to guide researchers in

their drug development efforts.

Key Applications of m-PEG6-Azide in Drug Delivery
m-PEG6-Azide is instrumental in the surface modification of drug delivery vehicles to impart

"stealth" properties, preventing their rapid clearance by the reticuloendothelial system (RES).
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The terminal azide group allows for the covalent attachment of alkyne-modified molecules,

including:

Targeting Ligands: Peptides, antibodies, or small molecules that recognize and bind to

specific receptors on diseased cells, thereby enhancing the targeted delivery of the

therapeutic payload.

Therapeutic Drugs: Covalent conjugation of drugs to the nanocarrier can improve their

pharmacokinetic profile and enable controlled release.

Imaging Agents: Fluorophores or contrast agents can be attached for diagnostic and tracking

purposes.

I. m-PEG6-Azide Functionalized Nanoparticles for
Targeted Drug Delivery
Application Overview
The functionalization of nanoparticles with m-PEG6-Azide is a widely used strategy to improve

their in vivo performance. The PEG chains form a hydrophilic corona on the nanoparticle

surface, which reduces opsonization and prolongs circulation time. The azide groups on the

PEG termini serve as handles for the subsequent attachment of targeting moieties via click

chemistry, enabling active targeting to tumor tissues or other disease sites.

Quantitative Data Summary
The following table summarizes typical physicochemical properties of m-PEG6-Azide
functionalized nanoparticles loaded with a model anticancer drug.
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Parameter Value Reference

Hydrodynamic Diameter 150 - 250 nm [1]

Polydispersity Index (PDI) < 0.2 [1]

Zeta Potential -10 to -25 mV [1]

Drug Loading Content (DLC) 5 - 15% (w/w) [2]

Encapsulation Efficiency (EE) 70 - 90% [2]

In Vitro Drug Release (at pH

5.5, 48h)
60 - 80%

In Vitro Drug Release (at pH

7.4, 48h)
20 - 40%

Experimental Protocols
This protocol describes the solid-phase synthesis of a generic alkyne-terminated peptide for

subsequent conjugation to azide-functionalized nanoparticles.

Materials:

Fmoc-protected amino acids

Rink Amide resin

Propargyl amine

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt)

Piperidine solution (20% in DMF)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

Diethyl ether

Procedure:

Swell the Rink Amide resin in DMF for 30 minutes.

Deprotect the Fmoc group using 20% piperidine in DMF for 20 minutes.

Wash the resin thoroughly with DMF and DCM.

Couple the first Fmoc-protected amino acid using DIC and HOBt in DMF for 2 hours.

Repeat the deprotection and coupling steps for the desired peptide sequence.

For the final coupling step, react the N-terminal amine with propargyl amine using DIC and

HOBt to introduce the terminal alkyne group.

Wash the resin extensively with DMF and DCM and dry under vacuum.

Cleave the peptide from the resin and remove side-chain protecting groups using the TFA

cleavage cocktail for 2-3 hours.

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

Lyophilize the purified peptide and characterize by HPLC and mass spectrometry.

This protocol details the formulation of drug-loaded polymeric nanoparticles and their surface

functionalization with m-PEG6-Azide.

Materials:

Poly(lactic-co-glycolic acid) (PLGA)

m-PEG6-Azide

Hydrophobic drug (e.g., Doxorubicin)
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Dichloromethane (DCM)

Poly(vinyl alcohol) (PVA) solution (2% w/v)

Acetone

Procedure:

Dissolve PLGA and the hydrophobic drug in DCM.

Separately, dissolve m-PEG6-Azide in a small amount of DCM.

Mix the two DCM solutions.

Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath

to form an oil-in-water emulsion.

Continue sonication for 5 minutes.

Stir the emulsion overnight at room temperature to allow for solvent evaporation and

nanoparticle formation.

Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

Wash the nanoparticles three times with deionized water to remove excess PVA and

unencapsulated drug.

Resuspend the nanoparticles in water and lyophilize for storage.

This protocol describes the copper-catalyzed click reaction to conjugate the alkyne-peptide to

the azide-functionalized nanoparticles.

Materials:

m-PEG6-Azide functionalized nanoparticles

Alkyne-terminated targeting peptide

Copper(II) sulfate (CuSO₄)
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Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Disperse the azide-functionalized nanoparticles in PBS.

Dissolve the alkyne-terminated peptide in PBS.

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

In a reaction tube, mix the nanoparticle dispersion with the peptide solution.

Add THPTA to the reaction mixture, followed by CuSO₄.

Initiate the reaction by adding sodium ascorbate.

Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking.

Purify the peptide-conjugated nanoparticles by centrifugation and repeated washing with

PBS to remove unreacted peptide and catalyst.

Resuspend the final targeted nanoparticles in a suitable buffer for characterization and in

vitro/in vivo studies.

Visualization of Experimental Workflow
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Caption: Workflow for nanoparticle formulation, targeting, and characterization.

II. m-PEG6-Azide Functionalized Micelles for Drug
Delivery
Application Overview
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block

copolymers. m-PEG6-Azide can be incorporated into the hydrophilic block of these

copolymers. The resulting micelles possess a hydrophilic PEG shell that provides stability and

longevity in circulation, and a hydrophobic core that can encapsulate poorly water-soluble

drugs. The azide groups on the micelle surface are available for the attachment of targeting

ligands, similar to nanoparticles.

Quantitative Data Summary
The following table presents typical characteristics of drug-loaded micelles functionalized with

m-PEG6-Azide.
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Parameter Value Reference

Critical Micelle Concentration

(CMC)
1 - 10 mg/L

Hydrodynamic Diameter 20 - 100 nm

Polydispersity Index (PDI) < 0.15

Drug Loading Content (DLC) 10 - 25% (w/w)

Encapsulation Efficiency (EE) 80 - 95%

In Vitro Drug Release (at pH

5.5, 48h)
50 - 70%

In Vitro Drug Release (at pH

7.4, 48h)
15 - 30%

Experimental Protocols
This protocol describes the synthesis of an amphiphilic block copolymer, for example, m-PEG6-
Azide-block-poly(ε-caprolactone) (m-PEG6-N₃-b-PCL), a common polymer for micelle

formation.

Materials:

m-PEG6-Azide

ε-caprolactone (ε-CL)

Stannous octoate (Sn(Oct)₂)

Toluene

Procedure:

Dry m-PEG6-Azide and toluene by azeotropic distillation.

Add m-PEG6-Azide, ε-CL, and Sn(Oct)₂ to a flame-dried reaction flask under an inert

atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 110-130°C and stir for 24-48 hours.

Cool the reaction to room temperature and dissolve the polymer in DCM.

Precipitate the polymer in cold diethyl ether or methanol.

Collect the polymer by filtration and dry under vacuum.

Characterize the synthesized block copolymer by ¹H NMR and Gel Permeation

Chromatography (GPC) to confirm its structure and molecular weight.

This protocol outlines the preparation of drug-loaded micelles using the synthesized block

copolymer via the solvent evaporation method.

Materials:

m-PEG6-N₃-b-PCL block copolymer

Hydrophobic drug

Acetone or other suitable organic solvent

Deionized water

Procedure:

Dissolve the m-PEG6-N₃-b-PCL block copolymer and the hydrophobic drug in acetone.

Add the organic solution dropwise to deionized water while stirring.

Allow the solution to stir at room temperature for several hours to facilitate the evaporation of

the organic solvent and the self-assembly of micelles.

Filter the micellar solution through a 0.45 µm syringe filter to remove any non-incorporated

drug aggregates.

The resulting solution contains the drug-loaded micelles ready for characterization or further

functionalization.
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This protocol details the key characterization techniques for the prepared micelles.

Procedures:

Critical Micelle Concentration (CMC): Determine the CMC using a fluorescence probe

method with pyrene. Measure the fluorescence intensity ratio (I₁/I₃) of pyrene in the presence

of varying polymer concentrations. The CMC is the concentration at which a sharp decrease

in the I₁/I₃ ratio is observed.

Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the

hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the micelles in an

aqueous solution.

Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

Lyophilize a known amount of the micellar solution.

Dissolve the dried micelles in a suitable organic solvent to disrupt the structure and

release the drug.

Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.

Calculate DLC and EE using the following formulas:

DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100

EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

In Vitro Drug Release:

Place a known concentration of the drug-loaded micelle solution in a dialysis bag (with an

appropriate molecular weight cut-off).

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic buffer

like acetate buffer at pH 5.5 to simulate physiological and endosomal conditions,

respectively).

Maintain the setup at 37°C with gentle stirring.
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At predetermined time intervals, withdraw samples from the release medium and replace

with fresh medium.

Quantify the amount of released drug in the samples using UV-Vis or HPLC.

Plot the cumulative percentage of drug release versus time.

Visualization of Micelle Formation and Functionalization
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Caption: Self-assembly and targeting of m-PEG6-Azide functionalized micelles.

Conclusion
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m-PEG6-Azide is a valuable and versatile building block for the creation of sophisticated drug

delivery systems. Its incorporation into nanoparticles and micelles enhances their

biocompatibility and circulation time, while the terminal azide group provides a convenient

handle for the attachment of targeting ligands through efficient click chemistry reactions. The

protocols and data presented in these application notes serve as a comprehensive guide for

researchers and drug development professionals to design, synthesize, and characterize novel

and effective targeted drug delivery platforms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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